2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione

概要

説明

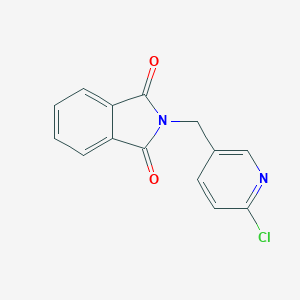

2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C14H9ClN2O2 and a molecular weight of 272.69 g/mol It is characterized by the presence of a chloropyridinyl group attached to an isoindoline-1,3-dione structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione typically involves the reaction of 6-chloropyridine-3-carbaldehyde with phthalimide in the presence of a suitable catalyst . The reaction conditions often include heating the mixture under reflux in a solvent such as ethanol or acetic acid. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

化学反応の分析

Nucleophilic Aromatic Substitution at the Chloropyridinyl Group

The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution due to electron-withdrawing effects from the nitrogen atom. Reactions typically occur under basic or catalytic conditions:

For example, reaction with morpholine derivatives under basic conditions replaces chlorine with amine groups, forming pharmacologically relevant analogs .

Functionalization of the Phthalimide Moiety

The isoindoline-1,3-dione core undergoes characteristic reactions, including hydrolysis and reduction:

Hydrolysis

Under acidic or basic conditions, the phthalimide ring opens to form dicarboxylic acid derivatives:

| Conditions | Reagents | Product |

|---|---|---|

| Acidic hydrolysis | HCl, H₂SO₄ | 2-((6-Chloropyridin-3-yl)methyl)phthalic acid |

| Basic hydrolysis | NaOH, KOH | Corresponding dicarboxylate salt |

This reaction is critical for generating intermediates in drug synthesis .

Reduction

The carbonyl groups of the phthalimide can be reduced to form amine derivatives:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | 2-((6-Chloropyridin-3-yl)methyl)isoindoline |

| NaBH₄/Catalytic hydrogenation | H₂, Pd/C | Secondary amine derivatives |

Reduction pathways are employed to modify bioactivity, as seen in analogs with enhanced pharmacokinetic profiles .

Alkylation and Acylation Reactions

The methylene bridge (-CH₂-) between the pyridine and phthalimide groups can participate in alkylation or acylation:

| Reaction Type | Reagents | Product |

|---|---|---|

| Alkylation | Alkyl halides, base | N-alkylated derivatives |

| Acylation | Acetyl chloride, anhydrides | Acetylated products |

Patent highlights similar transformations using acetyl bromide to introduce acyl groups into related phthalimide structures.

Ring-Opening Reactions with Amines

The phthalimide ring reacts with primary amines to form imide derivatives:

| Amine | Conditions | Product |

|---|---|---|

| Aliphatic amines | Reflux in ethanol | N-substituted amine-phthalic acid conjugates |

| Aromatic amines | Catalytic acid | Aryl-imide hybrids |

This reactivity is exploited to create compounds with modified electronic and steric properties .

Oxidation Reactions

While less common, the methylene group can undergo oxidation under strong conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄, CrO₃ | Acidic aqueous media | Ketone or carboxylic acid derivatives |

Comparative Reactivity Table

| Reaction Site | Reaction Type | Key Reagents | Applications |

|---|---|---|---|

| Chloropyridinyl chlorine | Nucleophilic substitution | Amines, Pd catalysts | Drug intermediate synthesis |

| Phthalimide carbonyl | Hydrolysis/Reduction | LiAlH₄, NaOH | Bioactive molecule generation |

| Methylene bridge | Alkylation/Acylation | Acetyl bromide, alkyl halides | Structural diversification |

Key Research Findings

-

Anticancer Derivatives : Substitution at the chloropyridinyl position with morpholine or piperidine groups enhances kinase inhibition .

-

Antimicrobial Activity : Alkylated analogs show improved bacterial membrane penetration .

-

Industrial Synthesis : Continuous flow reactors optimize large-scale production of intermediates .

This compound’s versatility in nucleophilic, redox, and functionalization reactions makes it a valuable scaffold in medicinal and industrial chemistry.

科学的研究の応用

2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用機序

The mechanism of action of 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are still under investigation.

類似化合物との比較

Similar Compounds

- 2-((6-Chloropyridin-3-yl)methyl)-2,3-dihydro-1H-isoindole-1,3-dione

- 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

- 2-Arylisoindoline-1,3-dione derivatives

Uniqueness

2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione is unique due to the presence of the chloropyridinyl group, which imparts distinct chemical and biological properties.

生物活性

2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₉ClN₂O₂, with a molecular weight of approximately 272.69 g/mol. The compound features an isoindoline moiety and a chloropyridine group, contributing to its unique chemical properties and biological activities. Its structure allows for various chemical interactions, making it a candidate for further pharmacological exploration.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant inhibitory effects on various cancer cell lines. Its mode of action may involve the inhibition of key kinases or enzymes involved in cancer progression.

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, with studies suggesting its effectiveness against certain bacterial strains.

Anticancer Studies

A significant body of research has focused on the anticancer properties of this compound. For instance:

- In Vitro Studies : The National Cancer Institute (NCI) evaluated the compound against a panel of approximately sixty cancer cell lines. Results indicated a mean growth inhibition rate (GI) of around 12.53%, highlighting its potential as an anticancer agent .

Antimicrobial Studies

Research into the antimicrobial activity of this compound has also yielded promising results:

- Inhibition Assays : Studies have demonstrated that this compound can effectively inhibit the growth of certain pathogenic bacteria, suggesting its potential application in treating infections.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key features and biological activities:

| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Isoindoline moiety + chloropyridine | Moderate (GI ~12.53%) | Effective against some strains |

| 2-((6-Methoxypyridin-3-yl)amino)isoindoline | Similar scaffold with methoxy group | Higher (EC50 = 753 μg/mL) | Not specified |

| Phthalimide derivatives | Various substitutions on phthalimide | Variable | Notable inhibition |

Case Studies and Clinical Implications

While extensive clinical data on this compound is still lacking, preliminary findings suggest that further exploration could lead to significant therapeutic applications:

- Cancer Treatment : Given its inhibitory effects on cancer cell proliferation, ongoing studies aim to elucidate its mechanism and optimize its structure for enhanced efficacy.

- Infection Control : Its antimicrobial properties position it as a potential candidate for developing new antibiotics or adjunct therapies in infectious disease management.

特性

IUPAC Name |

2-[(6-chloropyridin-3-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-12-6-5-9(7-16-12)8-17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWRGOSBPDZVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558941 | |

| Record name | 2-[(6-Chloropyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120739-60-8 | |

| Record name | 2-[(6-Chloropyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。